molecular formula C10H13NO5 B12856555 2-(Furan-2-yl)pyrrolidine oxalate

2-(Furan-2-yl)pyrrolidine oxalate

Cat. No.: B12856555
M. Wt: 227.21 g/mol
InChI Key: ZJIQMQIXCPINLM-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrrolidine oxalate (CAS: 1177338-75-8) is a pyrrolidine derivative substituted with a furan ring at the 2-position and paired with an oxalate counterion. The parent compound, 2-(Furan-2-yl)pyrrolidine (CAS: 90086-89-8), has a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol . The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery and synthesis . Its structure combines the five-membered aromatic furan ring with the saturated pyrrolidine scaffold, enabling unique electronic and steric properties that influence receptor binding and metabolic stability.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-(furan-2-yl)pyrrolidine;oxalic acid

InChI

InChI=1S/C8H11NO.C2H2O4/c1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)

InChI Key

ZJIQMQIXCPINLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CO2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrrolidine oxalate typically involves the formation of the furan and pyrrolidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The pyrrolidine ring can be formed by the cyclization of amino alcohols or amino acids under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrrolidine oxalate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans and pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

2-(Furan-2-yl)pyrrolidine oxalate has shown potential biological activities, particularly in pharmacological contexts. Research indicates that compounds containing both furan and pyrrolidine rings are often investigated for their potential as:

  • Antimicrobial agents : Studies have demonstrated that similar compounds exhibit significant antimicrobial properties, making them candidates for drug development.
  • Analgesics : Some derivatives have shown analgesic effects comparable to established pain relief medications, indicating potential in pain management therapies .

Polymer Science

The compound serves as a building block for synthesizing more complex molecules. Its application in polymer science includes:

  • Thermosetting resins : Research highlights the use of this compound in developing renewable biobased thermosetting resins with enhanced curing kinetics and mechanical properties. These materials are beneficial for applications requiring durability and environmental sustainability .
PropertyDescription
Curing KineticsEnhanced rates compared to traditional dicarboxylic acids
Mechanical PropertiesImproved adhesion performance with metals and PLA
End-of-Life PotentialBiodegradable under specific conditions

Material Development

In industrial applications, this compound is utilized in developing new materials with unique properties. Its incorporation into various formulations can lead to:

  • Improved material characteristics : The dual heterocyclic nature enhances reactivity and stability, making it suitable for producing advanced materials with tailored properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of several derivatives of compounds similar to this compound. Results indicated that certain derivatives showed significant inhibition against common pathogens, suggesting potential therapeutic uses in treating infections.

Case Study 2: Analgesic Efficacy

Research on the analgesic properties of related compounds revealed that modifications to the pyrrolidine structure could enhance pain relief effects significantly. One derivative showed an analgesic effect that surpassed standard treatments like ketorolac in specific models .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrrolidine oxalate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyrrolidine rings can contribute to binding interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking . The oxalate part of the compound can also participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2-(Furan-2-yl)pyrrolidine oxalate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Counterion Key Features References
This compound C₁₀H₁₃NO₅ 227.21 Furan-2-yl at pyrrolidine-2 Oxalate Enhanced solubility, salt stability
3-(Furan-2-yl)pyrrolidine hydrochloride C₈H₁₂ClNO 173.64 Furan-2-yl at pyrrolidine-3 Hydrochloride Altered stereochemistry, higher lipophilicity
2-(1-Naphthylmethyl)pyrrolidine oxalate C₁₇H₁₉NO₄ 301.34 Naphthylmethyl at pyrrolidine-2 Oxalate Increased aromatic bulk, potential CNS activity
2-(Furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine C₂₂H₁₉NO₂ 329.40 Biphenylcarbonyl at pyrrolidine-1 None Extended π-system, improved receptor affinity

Biological Activity

2-(Furan-2-yl)pyrrolidine oxalate is a compound characterized by a unique combination of a furan ring, a pyrrolidine ring, and an oxalate moiety. This structural composition suggests potential biological activities that have garnered interest in pharmacological research. The compound's molecular formula is C11_{11}H13_{13}N1_{1}O4_{4}, with a molecular weight of approximately 227.22 g/mol. The furan ring contributes to its reactivity, while the pyrrolidine ring enhances stability and interaction capabilities with biological targets.

The synthesis of this compound typically involves several steps:

  • Formation of the furan and pyrrolidine rings.
  • Coupling of these rings with the oxalate moiety.

Common conditions for synthesis include temperature control, choice of solvents (such as ethanol or methanol), and sometimes catalytic assistance to enhance yields .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. The mechanisms underlying its activity are still under investigation but are believed to involve interactions with various biological macromolecules through non-covalent bonding .

Pharmacological Potential

The compound has been studied for various potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : The structural features of the compound indicate potential efficacy against cancer cells, with ongoing research aimed at elucidating its specific mechanisms of action .

The mechanism of action for this compound may involve:

  • Binding Interactions : The furan and pyrrolidine rings can facilitate binding through hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets such as enzymes or receptors .
  • Oxalate Interaction : Given that oxalate is implicated in various biological processes, including kidney stone formation, the compound's interaction with oxalate metabolism may also play a role in its biological effects .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compound Furan and pyrrolidine rings with oxalateDual heterocyclic nature enhances reactivity
Pyrrolidinyl Furan Derivative Similar rings without oxalateMay lack specific biological activities
Furanyl Alkaloids Contains furan but different nitrogen arrangementsOften derived from natural sources
Pyrrolidine-based Drugs Pyrrolidine core without furanEstablished therapeutic uses

The combination of both furan and pyrrolidine structures in this compound may provide distinct chemical reactivity and biological properties not found in simpler analogs .

Case Studies

Several studies have highlighted the biological activities associated with compounds similar to this compound:

  • MurA Inhibitors : Research on pyrrolidinedione-based MurA inhibitors demonstrated significant activity against bacterial strains, suggesting that modifications to the pyrrolidine structure can enhance biological efficacy .
  • Oxalate Metabolism : Studies on Oxalobacter formigenes, a bacterium involved in oxalate metabolism, have shown that certain compounds can influence microbial communities that degrade oxalate, potentially linking back to the effects observed with this compound .

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